Terresterone A
Description
Terresterone A (C₂₀H₂₈O₂) is a naturally occurring ecdysteroid, a class of polyhydroxylated steroids found in plants and insects. It shares structural similarities with insect molting hormones but exhibits unique anabolic and adaptogenic properties in mammals . Its molecular structure includes a tetracyclic cyclopentanoperhydrophenanthrene backbone with hydroxyl groups at positions 2, 3, 14, and 20, and a ketone group at position 6, contributing to its receptor-binding affinity .
Properties
Molecular Formula |
C21H26O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2S,3S,9S,10R,13S,14S)-17-acetyl-2,3-dihydroxy-10,13-dimethyl-1,2,3,6,9,11,14,15-octahydrocyclopenta[a]phenanthren-12-one |
InChI |
InChI=1S/C21H26O4/c1-11(22)14-6-7-15-13-5-4-12-8-17(23)18(24)10-20(12,2)16(13)9-19(25)21(14,15)3/h5-6,8,15-18,23-24H,4,7,9-10H2,1-3H3/t15-,16-,17-,18-,20-,21+/m0/s1 |
InChI Key |
BYQIJKZHMIZGDV-JPRZGNOKSA-N |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(C(=O)C[C@H]3C2=CCC4=C[C@@H]([C@H](C[C@]34C)O)O)C |
Canonical SMILES |
CC(=O)C1=CCC2C1(C(=O)CC3C2=CCC4=CC(C(CC34C)O)O)C |
Synonyms |
2beta,3alpha-dihydroxypregna-4,7,16-trien-12,20-dione terresterone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Testosterone (C₁₉H₂₈O₂)
- Structural Similarities : Both compounds share a steroidal backbone and ketone group.
- Key Differences :
Table 1: Structural and Functional Comparison
Ecdysterone (C₂₇H₄₄O₇)
- Structural Similarities : Both are ecdysteroids with hydroxyl groups at positions 2, 3, and 13.
- Key Differences :
Comparison with Functionally Similar Compounds
Turkesterone (C₂₇H₄₄O₈)
- Functional Overlap : Both are marketed as "natural anabolic agents" with minimal androgenic effects.
- Divergences :
Selective Androgen Receptor Modulators (SARMs, e.g., Ostarine)
- Functional Similarity : Both avoid androgenic side effects.
- Key Contrasts: SARMs are fully synthetic and exhibit higher AR selectivity, whereas this compound’s effects may involve non-AR pathways (e.g., estrogen receptor crosstalk) . this compound has a longer half-life (~6 hours) compared to Ostarine (~24 hours) but lacks clinical safety data .
Research Findings and Limitations
- Efficacy : this compound’s anabolic activity in rodents is dose-dependent but plateaued at 20 mg/kg, suggesting receptor saturation .
- Safety: No significant hepatorenal toxicity observed in 90-day rodent studies, though human trials are lacking .
- Controversies: Some studies argue its effects are placebo-driven, citing poor bioavailability in non-glycosylated forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
